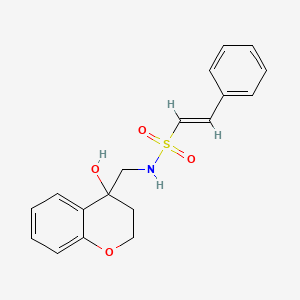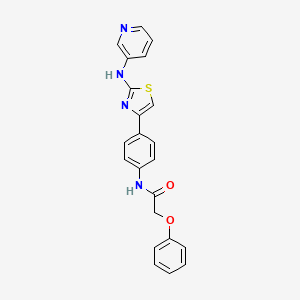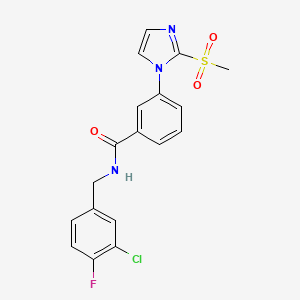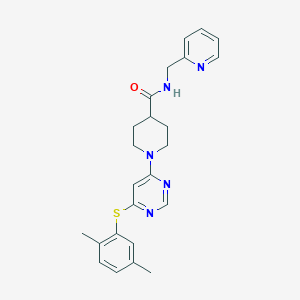![molecular formula C22H23N5O3 B2667865 N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide CAS No. 1775375-50-2](/img/structure/B2667865.png)
N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Applications
Phenylglycinol-derived oxazolopiperidone lactams, structurally related to the query compound, serve as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These lactams facilitate the regio- and stereocontrolled introduction of substituents, leading to enantiopure polysubstituted piperidines and other complex alkaloids, demonstrating the compound's utility in synthesizing structurally diverse bioactive molecules (Escolano, Amat, & Bosch, 2006).
The structure of OPC-21268, a molecule structurally similar to the compound , reveals an extended conformation through various ring structures, stabilized by intermolecular hydrogen bonding. This highlights the potential for designing molecules with specific pharmacokinetic properties or for the development of novel crystal forms (Kido, Kondo, Yamashita, & Ogawa, 1994).
Chemical Synthesis and Medicinal Chemistry Applications
A series of compounds including N-substituted-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide were synthesized showcasing the compound's relevance in creating derivatives with potential inhibitory activities against various enzymes. This illustrates its applicability in medicinal chemistry for discovering new therapeutic agents (Virk et al., 2018).
Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones, which are structurally analogous to the query compound, demonstrated significant in vitro activity against resistant Gram-positive and Gram-negative bacteria. This underscores the compound's potential in the development of new antibacterial agents (Varshney, Mishra, Shukla, & Sahu, 2009).
Pharmacological Applications
- Diarylacetylene piperidinyl amides, with a similar piperidine component, showed good oral activity in animal models predictive of clinical efficacy for the treatment of anxiety. This highlights the potential pharmacological applications of compounds containing piperidine and related structures in mood regulation and anxiety treatment (Kordik et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-[4-(5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-15(28)23-18-7-5-6-17(14-18)21(29)26-12-10-16(11-13-26)20-24-25-22(30)27(20)19-8-3-2-4-9-19/h2-9,14,16H,10-13H2,1H3,(H,23,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARWBMYEDCEEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667787.png)


![methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2667791.png)
![5-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2667793.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2667796.png)



![2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2667804.png)
